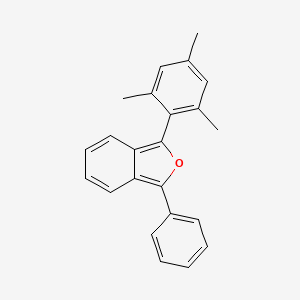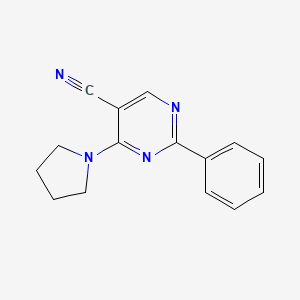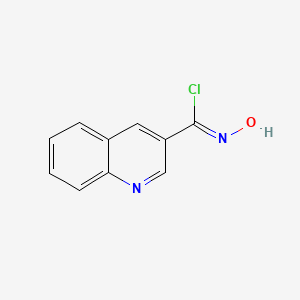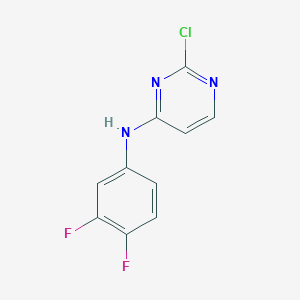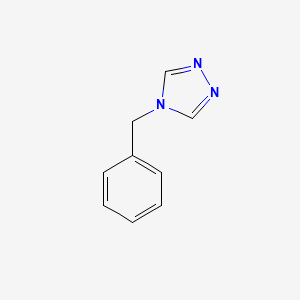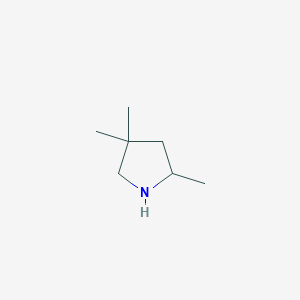
2,4,4-Trimethyl-pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,4-Trimethyl-pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, characterized by the presence of three methyl groups at the 2nd and 4th positions of the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,4-Trimethyl-pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4,4-Trimethyl-1-pentene with ammonia in the presence of a catalyst can yield this compound. Another method involves the reduction of 2,4,4-Trimethyl-pyrrole using hydrogen gas and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes in tube reactors. The reaction is carried out in the liquid phase, often using the cycle gas method to ensure efficient conversion and high yields .
化学反応の分析
Types of Reactions
2,4,4-Trimethyl-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different derivatives depending on the conditions and reagents used.
Substitution: The methyl groups on the pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various hydrogenated derivatives .
科学的研究の応用
2,4,4-Trimethyl-pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other materials due to its unique structural properties
作用機序
The mechanism of action of 2,4,4-Trimethyl-pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context .
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, lacking the three methyl groups.
2,5-Dimethyl-pyrrolidine: A similar compound with methyl groups at the 2nd and 5th positions.
2,4-Dimethyl-pyrrolidine: A compound with methyl groups at the 2nd and 4th positions.
Uniqueness
2,4,4-Trimethyl-pyrrolidine is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications, distinguishing it from other pyrrolidine derivatives .
特性
CAS番号 |
73604-52-1 |
|---|---|
分子式 |
C7H15N |
分子量 |
113.20 g/mol |
IUPAC名 |
2,4,4-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-6-4-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3 |
InChIキー |
DMLFUWCXZHZERA-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CN1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Isobutyryl-2H-cyclohepta[b]furan-2-one](/img/structure/B12912044.png)


![2-(Benzylthio)-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B12912068.png)
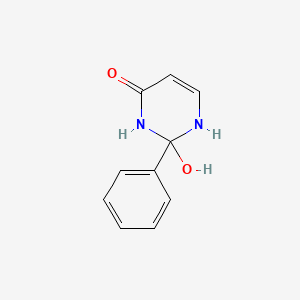
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)

